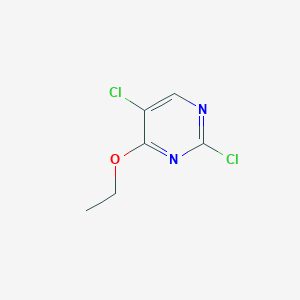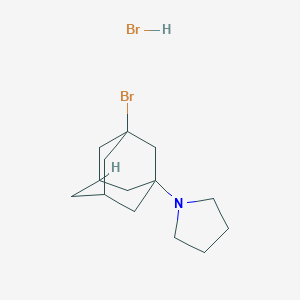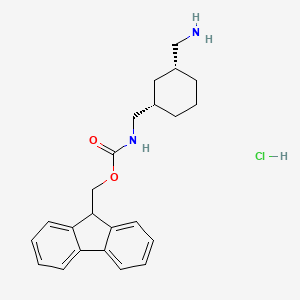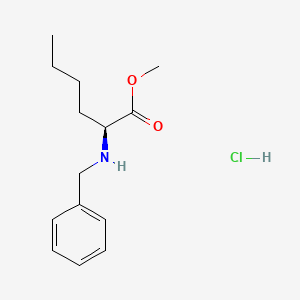
2,5-Dichloro-4-ethoxypyrimidine
説明
2,5-Dichloro-4-ethoxypyrimidine (DEP) is an organic compound with the chemical formula C6H6Cl2N2O. It is used as a reagent and a reaction component in organic synthesis . The molecular weight of this compound is 193.03 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2 and 5 positions of the ring are substituted with chlorine atoms, and the 4 position is substituted with an ethoxy group .科学的研究の応用
Solubility Studies and Equilibrium
- Solubility Measurement and Correlation : 2,4-Dichloro-5-methoxypyrimidine, a closely related compound, has been studied for its solid-liquid equilibrium properties. The solubilities in various solvents like ethyl ethanoate, methanol, ethanol, etc., at different temperatures were experimentally determined. These findings are significant for understanding the solubility behavior of related pyrimidines, including 2,5-Dichloro-4-ethoxypyrimidine (Liu et al., 2010).
Synthesis and Derivative Studies
Synthesis of Derivatives : Research has focused on synthesizing derivatives of pyrimidines, like 2,4-Diamino-6-hydroxypyrimidines, and studying their biological properties. These derivatives have shown inhibitory activity against retrovirus replication in cell culture, which can provide insights into the potential applications of this compound derivatives (Hocková et al., 2003).
Regioselective Functionalization : Different strategies for selective functionalization of dichloropyridines, closely related to dichloropyrimidines, have been investigated. This research is crucial for understanding how similar approaches can be applied to this compound for synthesizing targeted derivatives (Marzi et al., 2001).
Anticancer Drug Intermediates : Derivatives of pyrimidines, such as 4,6-Dichloro-2-methylpyrimidine, have been synthesized as intermediates for anticancer drugs like dasatinib. This suggests potential pathways for utilizing this compound in anticancer drug synthesis (Guo Lei-ming, 2012).
Biological Properties and Potential Applications
- Inhibitory Effects on Immune Activation : Studies on 5-substituted 2-amino-4,6-dichloropyrimidines have shown significant inhibitory effects on immune-activated nitric oxide production. This indicates the potential of this compound derivatives in immunological applications (Jansa et al., 2014).
作用機序
Target of Action
Pyrimidines, the class of compounds to which 2,5-dichloro-4-ethoxypyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The compound’s electron-deficient pyrimidine ring makes it susceptible to nucleophilic aromatic substitution reactions . This allows the introduction of various groups into the pyrimidine ring, potentially enhancing its binding affinity with target sites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets.
生化学分析
Biochemical Properties
2,5-Dichloro-4-ethoxypyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleophilic substitution reactions, where it acts as a substrate or inhibitor
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are critical for understanding how this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm. Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding how this compound is metabolized and its potential effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects Targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function
特性
IUPAC Name |
2,5-dichloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPRXXHCFGENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729369 | |
| Record name | 2,5-Dichloro-4-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351762-11-2 | |
| Record name | 2,5-Dichloro-4-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)



![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
